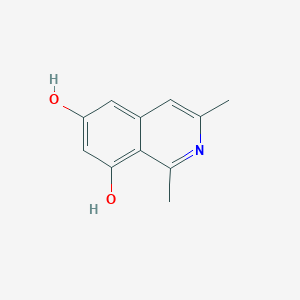
1,3-Dimethylisoquinoline-6,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethylisoquinoline-6,8-diol is isoquinoline in which the hydrogens at positions 6 and 8 are substituted by hydroxy groups, and those at positions 1 and 3 are substituted by methyl groups.
Scientific Research Applications
Synthesis and Characterization
- Total Synthesis Approaches :
- A ruthenium-catalyzed C–H activation strategy offers an efficient method for the total synthesis of 6,8-dimethoxy-1,3-dimethylisoquinoline, providing improved access to the natural product (Fonzo, Vargas & Kaufman, 2019).
- Another study reports a facile approach for the synthesis of 1,3-dimethyl-6,8-dimethoxyisoquinoline, which showed potential cytotoxic activity (Kaufman et al., 2018).
Molecular Structure and Design
- Design of Host Molecules for Inclusion Compounds :
- A study demonstrates the use of a dinitrodiphenyldiquinoline structure for selectively including polar guest molecules in crystallization processes (Alshahateet et al., 2006).
- Research on different solvents yielding alternative crystal forms highlights the use of diquinoline derivatives in crystal engineering and molecular interaction studies (Alshahateet et al., 2015).
Catalysis and Chemical Reactions
- Catalysis and Compound Formation :
- Ionic liquid 1,3-disulfonic acid imidazolium hydrogen sulfate is utilized as a catalyst for preparing hexahydroquinolines, showing the role of such structures in catalytic processes (Zare et al., 2013).
- The synthesis and characterization of 1,3-diaminoisoquinolines, including their dissociation constants, highlights the potential of dimethylisoquinoline derivatives in chemical synthesis (Zieliński & Kudelko, 2003).
Photophysical Properties and Applications
- Photophysical Applications :
- Research on 1,8-Naphthalimide derivatives, which are structurally related to dimethylisoquinoline, explores their aggregation-enhanced emission and use in molecular logic switches, suggesting potential applications in optical devices (Srivastava, Singh & Mishra, 2016).
- The study of spectral characteristics and sensor abilities of new 1,8-Naphthalimide and its copolymer with styrene, related to the dimethylisoquinoline framework, indicates potential applications in sensing technologies (Staneva, Angelova & Grabchev, 2020).
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1,3-dimethylisoquinoline-6,8-diol |
InChI |
InChI=1S/C11H11NO2/c1-6-3-8-4-9(13)5-10(14)11(8)7(2)12-6/h3-5,13-14H,1-2H3 |
InChI Key |
NFCOBHKSUZDTLE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC(=CC(=C2C(=N1)C)O)O |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2C(=N1)C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-aminopropyl)-N-[1-[7-chloro-4-oxo-3-(phenylmethyl)-2-quinazolinyl]-2-methylpropyl]-4-methylbenzamide](/img/structure/B1238704.png)

![(2S,3S,4R,9S,17R,19R,21R,22R)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol](/img/structure/B1238707.png)


![(3S,4S,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1238711.png)


![N'-[(3-methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B1238715.png)
![N-cycloheptyl-2-[(E)-(3-nitrophenyl)methylideneamino]oxyacetamide](/img/structure/B1238716.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1238719.png)


